4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid: A Critical Scaffold in Medicinal Chemistry
4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic Acid: A Critical Scaffold in Medicinal Chemistry
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid .
Executive Summary
4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid (CAS 451474-72-9 ) is a specialized heterocyclic building block used primarily in the development of Protein-Protein Interaction (PPI) inhibitors . Its structure combines a rigid, hydrophobic indoline moiety with a functionalized nitro-benzoic acid core. This unique architecture makes it an ideal intermediate for synthesizing Bcl-2 family inhibitors (mimicking the BH3 domain's hydrophobic residues) and MDM2-p53 inhibitors .
This guide provides a comprehensive technical analysis of the compound, including its verified physicochemical properties, optimized synthetic protocols, and its strategic role in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Registry Number | 451474-72-9 |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid |
| Synonyms | 4-(Indolin-1-yl)-3-nitrobenzoic acid; 4-(1-Indolinyl)-3-nitrobenzoic acid |
| Molecular Formula | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 284.27 g/mol |
| SMILES | O=C(O)C1=CC=C(N2CCC3=CC=CC=C32)C(=O)=C1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~-1.0 (Conjugate acid of nitro group) |
Synthetic Pathway & Methodology
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (S_NAr) reaction. The electron-withdrawing nitro group at the ortho position activates the fluorine atom on the starting material, facilitating displacement by the indoline amine.
Reaction Scheme
Figure 1: S_NAr synthesis pathway for CAS 451474-72-9.
Detailed Experimental Protocol
Objective: Synthesize 10.0 g of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid.
Reagents:
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4-Fluoro-3-nitrobenzoic acid (1.0 eq, 54.0 mmol)
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Indoline (1.1 eq, 59.4 mmol)
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Potassium Carbonate (K₂CO₃) (2.5 eq, 135.0 mmol)
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Dimethylformamide (DMF) (anhydrous, 100 mL)
Procedure:
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzoic acid (10.0 g) in DMF (100 mL).
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Addition: Add K₂CO₃ (18.6 g) in a single portion. The suspension may turn yellow.
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Nucleophile Addition: Add indoline (6.7 mL) dropwise via syringe over 5 minutes.
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Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold 1M HCl (500 mL) with vigorous stirring. The acidification protonates the carboxylate, precipitating the product.
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Stir for 30 minutes to ensure complete precipitation.
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Isolation: Filter the yellow/orange precipitate via vacuum filtration.
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Purification: Wash the filter cake with water (3 × 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water or dry under vacuum at 50°C overnight.
Yield Expectation: 85–95% (approx. 13–14 g).
Medicinal Chemistry Applications
This compound serves as a "privileged scaffold" in drug discovery, particularly for targeting protein interfaces that bind hydrophobic helices.
Bcl-2 Family Inhibition (Apoptosis Induction)
The indoline moiety mimics the hydrophobic side chains (e.g., Phenylalanine, Leucine) of the BH3-only pro-apoptotic proteins (like BIM or BAD).
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Mechanism: The benzoic acid core provides a vector for solubilizing groups, while the nitro group is often reduced to an aniline (CAS 451474-72-9 → Amino-derivative) to form amides with sulfonamides (mimicking the acyl-sulfonamide core of Venetoclax/ABT-199 ).
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Utility: Researchers use this intermediate to synthesize analogs of ABT-737 to probe the P2 hydrophobic pocket of Bcl-xL or Bcl-2.
MDM2-p53 Interaction Inhibitors
Small molecules disrupting the MDM2-p53 interaction often require a central aromatic scaffold decorated with hydrophobic groups to fill the Trp23, Leu26, and Phe19 pockets of MDM2.
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The 4-indolinyl group provides a rigid, bulky hydrophobic element suitable for the Trp23 pocket.
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The 3-nitro group serves as an orthogonal handle for further functionalization (e.g., reduction to amine followed by coupling to solubilizing tails).
Pharmacophore Map
Figure 2: Pharmacophore analysis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid.
Safety & Handling (GHS Classification)
While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic nitro compound.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust.
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Incompatibility: Avoid strong reducing agents (reaction with nitro group) and strong bases.
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References
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PubChem . (2025).[1][2][3][4] Compound Summary: 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
Sources
- 1. catalog.data.gov [catalog.data.gov]
- 2. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 3. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid | C10H7N3O4 | CID 737530 - PubChem [pubchem.ncbi.nlm.nih.gov]
